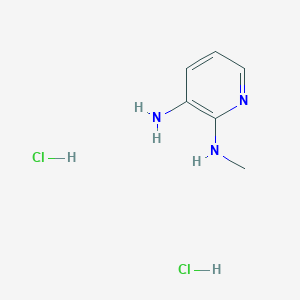

2-N-methylpyridine-2,3-diamine dihydrochloride

Description

Properties

IUPAC Name |

2-N-methylpyridine-2,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-8-6-5(7)3-2-4-9-6;;/h2-4H,7H2,1H3,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRXIPMFBKNDBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197617-33-6 | |

| Record name | 2-N-methylpyridine-2,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 2-N-Methylpyridine-2,3-diamine Dihydrochloride

Executive Summary

In modern medicinal chemistry and fragment-based drug discovery (FBDD), the selection of highly versatile, bifunctional building blocks is critical for the rapid assembly of complex pharmacophores. 2-N-Methylpyridine-2,3-diamine dihydrochloride (CAS 1197617-33-6) is a highly valued vicinal diamine scaffold. Featuring a pyridine core substituted with a primary amine and a secondary methylamine, this compound serves as a premier precursor for the synthesis of purine bioisosteres, most notably the 3-methyl-3H-imidazo[4,5-b]pyridine class of heterocycles[1]. This technical guide provides an authoritative overview of its structural analytics, stability mechanisms, and a validated protocol for its application in cyclocondensation workflows.

Chemical Identity and Structural Analytics

The physical and chemical properties of 2-N-methylpyridine-2,3-diamine dihydrochloride are optimized for both synthetic manipulation and biological screening. The dihydrochloride salt form ensures a highly crystalline, water-soluble solid that is easily integrated into high-throughput screening libraries.

Table 1: Physicochemical Properties of 2-N-Methylpyridine-2,3-diamine Dihydrochloride

| Property | Value |

| CAS Number | 1197617-33-6 |

| IUPAC Name | N2-methylpyridine-2,3-diamine dihydrochloride |

| Molecular Formula | C₆H₁₁Cl₂N₃ (C₆H₉N₃ · 2HCl) |

| Molecular Weight | 196.08 g/mol |

| Free Base Mass | 123.08 g/mol |

| SMILES | CNc1ncccc1N.Cl.Cl |

| Topological Polar Surface Area (TPSA) | 50.94 Ų (Free Base) |

| Physical State | Solid |

Data synthesized from and [2].

Mechanistic Insights: Reactivity and Salt Stabilization

A fundamental challenge when working with vicinal diaminopyridines is their high electron density. The electron-donating nature of the two adjacent amino groups significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the free base highly susceptible to auto-oxidation in the presence of atmospheric oxygen. This oxidation typically manifests as a rapid color change (from pale yellow to dark brown/black) and the formation of intractable polymeric byproducts.

To circumvent this, the compound is commercially supplied and stored as a dihydrochloride salt .

-

Causality of Stabilization: Protonation of the basic nitrogen atoms drastically reduces the electron density across the pyridine

-system. This electronic withdrawal lowers the HOMO energy, rendering the molecule inert to ambient oxygen and extending its shelf-life indefinitely under standard desiccation. -

Assay Compatibility: The salt form vastly improves aqueous solubility, allowing the compound to be directly utilized in aqueous biological assays without the need for high concentrations of DMSO, which can be cytotoxic or denature target proteins.

Experimental Workflows & Methodologies

The most prominent application of 2-N-methylpyridine-2,3-diamine is its cyclocondensation to form imidazo[4,5-b]pyridines[3]. Because the methyl group is located on the C2-amine, cyclization yields a scaffold specifically methylated at the N3 position of the resulting imidazopyridine ring.

Protocol: Synthesis of 3-Methyl-2-Substituted-3H-imidazo[4,5-b]pyridines

This protocol utilizes a Suzuki-compatible oxidative cyclocondensation approach[4]. To ensure a self-validating system, the protocol incorporates in situ free-basing and mass spectrometry monitoring.

Step 1: Preparation and In Situ Free-Basing

-

Procedure: Suspend 2-N-methylpyridine-2,3-diamine dihydrochloride (1.0 eq) in dry, degassed N,N-dimethylformamide (DMF) under an inert argon atmosphere. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Causality: DIPEA is chosen over aqueous bases (like NaOH) because it is non-nucleophilic and maintains a homogeneous anhydrous organic phase. This prevents the competitive hydrolysis of downstream electrophiles. The inert atmosphere is strictly required here, as the generated free base is highly prone to oxidation.

Step 2: Electrophilic Addition

-

Procedure: Add the desired aryl aldehyde (1.1 eq) and a mild oxidant such as p-benzoquinone (1.0 eq) or sodium metabisulfite to the reaction mixture[4].

-

Causality: The primary amine at C3 acts as the initial nucleophile, attacking the aldehyde to form an intermediate imine (Schiff base). The secondary methylamine at C2 is sterically hindered and less nucleophilic, ensuring regioselective imine formation at C3.

Step 3: Oxidative Cyclization

-

Procedure: Heat the reaction mixture to 80–100 °C for 12–24 hours.

-

Validation: Monitor the reaction via LC-MS. The system is self-validating when the

124

Step 4: Workup and Isolation

-

Procedure: Quench the reaction with water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Synthetic Workflow Visualization

Caption: Workflow for synthesizing imidazo[4,5-b]pyridine scaffolds from the dihydrochloride precursor.

Applications in Drug Discovery

The 2-N-methylpyridine-2,3-diamine core is a privileged motif in modern pharmacology:

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 123.08 g/mol (free base) and a TPSA of 50.94 Ų[2], this compound perfectly adheres to the "Rule of Three" for fragment libraries. It is small enough to sample deep hydrophobic pockets while providing three distinct hydrogen bond vectors (HBD/HBA).

-

Kinase Inhibitor Design: When cyclized into an imidazo[4,5-b]pyridine[1], the scaffold acts as a potent purine bioisostere. The nitrogen atoms within the fused bicyclic system are spatially arranged to form critical bidentate hydrogen bonds with the backbone amides of the ATP-binding hinge region in various kinases, making it a cornerstone in oncology and immunology drug development[4].

References

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 2-N-methylpyridine-2,3-diamine dihydrochloride

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-N-methylpyridine-2,3-diamine dihydrochloride, a heterocyclic amine of interest in pharmaceutical development. While specific data for this compound is not extensively published, this document synthesizes established principles of chemical stability, authoritative regulatory guidelines, and field-proven analytical methodologies to offer a robust protocol for its characterization. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step experimental workflows necessary for a thorough stability assessment. We will explore the molecule's intrinsic structural liabilities, the impact of its dihydrochloride salt form, and a systematic approach to identifying potential degradation pathways.

Introduction: The Imperative of Stability

2-N-methylpyridine-2,3-diamine is a synthetic intermediate used in the creation of imidazopyridines, a class of compounds investigated for tuberculostatic activity. Its dihydrochloride salt form is likely utilized to improve solubility and handling properties, a common strategy in active pharmaceutical ingredient (API) development.[1] The thermodynamic stability of an API is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.

Therefore, a comprehensive understanding of the stability of 2-N-methylpyridine-2,3-diamine dihydrochloride is not merely a regulatory requirement but a fundamental scientific necessity for any further development. This guide provides the strategic rationale and experimental detail required to build a complete stability profile.

Molecular Structure and Physicochemical Properties

A thorough stability investigation begins with an understanding of the molecule's structure and inherent chemical properties. The dihydrochloride salt of 2-N-methylpyridine-2,3-diamine possesses several key features that dictate its reactivity and stability.

Caption: Structure of 2-N-methylpyridine-2,3-diamine dihydrochloride.

Key Structural Features and Their Stability Implications:

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. While generally stable, it can be susceptible to nucleophilic attack under certain conditions. The nitrogen atom in the ring is basic and will be protonated in the dihydrochloride salt.

-

Aromatic Amines: The primary (at C3) and secondary (at C2) amino groups are electron-rich and represent the most probable sites for oxidative degradation.[2] Their basicity is crucial; they will be protonated to form ammonium chlorides, which significantly impacts their reactivity and the compound's solubility.

-

Methyl Group: The N-methyl group is generally stable but can influence the basicity and steric environment of the secondary amine.

-

Dihydrochloride Salt Form: The formation of a dihydrochloride salt drastically increases the aqueous solubility of the parent molecule. However, it also significantly increases the compound's potential for hygroscopicity —the tendency to absorb moisture from the atmosphere.[] This is a critical factor, as absorbed water can act as a plasticizer, lowering the energy barrier for solid-state reactions, and can directly participate in hydrolytic degradation.

Table 1: Physicochemical Properties of the Parent Compound and Inferred Properties of the Dihydrochloride Salt

| Property | 2-N-methylpyridine-2,3-diamine (Parent) | 2-N-methylpyridine-2,3-diamine dihydrochloride (Inferred) | Rationale / Causality |

| Molecular Formula | C₆H₉N₃ | C₆H₁₁Cl₂N₃ | Addition of two HCl molecules. |

| Molecular Weight | 123.16 g/mol | 196.08 g/mol | Addition of two HCl molecules (2 x 36.46 g/mol ). |

| Melting Point | 100-101 °C | Expected to be significantly higher | Salt formation introduces strong ionic interactions, requiring more energy to break the crystal lattice. |

| Aqueous Solubility | Sparingly soluble | High | The ionic nature of the hydrochloride salt enhances interaction with polar water molecules. |

| Hygroscopicity | Low | High to Very High | Hydrochloride salts, especially of multi-basic compounds, are notoriously hygroscopic.[4] |

| pKa (Predicted) | ~7.04 | Not applicable (salt form) | The basic centers are protonated. The pKa of the parent compound indicates it is a weak base. |

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized. These hypotheses form the basis for designing forced degradation studies to confirm or refute them.

-

Oxidation: The primary and secondary amino groups are susceptible to oxidation.[5] Oxidizing agents or atmospheric oxygen, potentially catalyzed by light or metal ions, could lead to the formation of N-oxides, hydroxylamines, or colored polymeric impurities.

-

Photodegradation: Aromatic systems and compounds with amino groups can be light-sensitive. Exposure to UV or visible light may provide the energy to initiate free-radical chain reactions, leading to complex degradation profiles.[2]

-

Thermal Decomposition: At elevated temperatures, the molecule may undergo fragmentation. The initial stages of decomposition likely involve the loss of HCl followed by the breakdown of the organic moiety. The pyridine ring itself can undergo radical-initiated ring-opening at very high temperatures.

Caption: Hypothesized degradation pathways under stress conditions.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the stability of the compound. The following workflows are based on International Council for Harmonisation (ICH) guidelines and standard pharmaceutical industry practices.[6]

Thermal Analysis

Causality: Thermal analysis techniques are essential for determining the material's behavior at elevated temperatures. They identify the temperatures at which melting, decomposition, or other phase transitions occur, which is critical for defining handling, drying, and storage limits.

A. Thermogravimetric Analysis (TGA)

-

Purpose: To measure changes in mass as a function of temperature, identifying the onset of thermal decomposition and quantifying the presence of volatiles (like water or residual solvent).[7]

-

Protocol:

-

Calibrate the TGA instrument for mass and temperature.

-

Place 5-10 mg of the sample in an appropriate pan (e.g., alumina).

-

Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of decomposition.

-

B. Differential Scanning Calorimetry (DSC)

-

Purpose: To measure the heat flow into or out of a sample as it is heated or cooled. DSC detects phase transitions such as melting, crystallization, and glass transitions, providing information on purity and polymorphism.

-

Protocol:

-

Calibrate the DSC instrument for heat flow and temperature using certified standards (e.g., indium).

-

Seal 2-5 mg of the sample in an aluminum pan. An empty, sealed pan is used as a reference.

-

Heat the sample from ambient temperature through its melting point at a controlled rate (e.g., 10 °C/min).

-

Record the heat flow. An endothermic peak will indicate the melting point of the substance.

-

Hygroscopicity Assessment

Causality: As a dihydrochloride salt, the compound is expected to be hygroscopic. Quantifying this property is crucial because moisture uptake can induce chemical degradation, alter physical properties (e.g., flowability), and impact dissolution.[8]

Protocol (Gravimetric Sorption Analysis - GSA):

-

Drying: Place a known mass of the sample (10-20 mg) in a GSA instrument and expose it to dry nitrogen (0% Relative Humidity, RH) at 25 °C until a stable weight is achieved. This establishes the dry reference weight.

-

Sorption Isotherm: Increase the RH in a stepwise manner (e.g., from 0% to 90% in 10% increments), allowing the sample to equilibrate at each step. Record the weight gain at each RH level.

-

Desorption Isotherm: Subsequently, decrease the RH in a stepwise manner back to 0% to assess if the water is reversibly lost.

-

Classification: The percentage of moisture uptake at a specific condition (e.g., 24 hours at 80% RH) is used to classify the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, very hygroscopic) according to pharmacopeial standards.[9][10]

Forced Degradation (Stress Testing)

Causality: Forced degradation studies are the cornerstone of stability assessment.[5] By intentionally exposing the API to harsh conditions, we accelerate degradation to identify likely degradation products and establish the specificity of the analytical method.[11] This ensures that the method used for long-term stability testing can accurately separate and quantify the API from any impurities that might form.

Caption: Workflow for forced degradation studies.

A. Development of a Stability-Indicating Analytical Method Before initiating stress testing, a robust analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, must be developed.[12][13] The goal is to achieve baseline separation of the parent API peak from all potential degradation products and formulation excipients.

B. Stress Conditions Protocol A target degradation of 5-20% is ideal to ensure that secondary degradation is minimized. The conditions below are starting points and should be adjusted based on the observed stability of the molecule.

Table 2: Recommended Starting Conditions for Forced Degradation Studies

| Stress Condition | Protocol | Rationale |

| Acid Hydrolysis | Dissolve API in 0.1 M HCl. Heat at 60 °C for 24-48 hours. | To assess stability in acidic environments, relevant to formulation or physiological conditions. |

| Base Hydrolysis | Dissolve API in 0.1 M NaOH. Heat at 60 °C for 24-48 hours. | To assess stability in alkaline environments. |

| Oxidation | Dissolve API in a solution of 3% H₂O₂. Store at room temperature for 24 hours. | The amino groups are primary targets for oxidation.[2] This simulates exposure to atmospheric oxygen or peroxide residues. |

| Thermal (Solid) | Store solid API in an oven at 80 °C for 7 days. | To evaluate the intrinsic thermal stability of the solid form, independent of solvent effects. |

| Photostability | Expose solid and solution samples to a controlled light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14][15][16] A dark control sample must be stored under the same conditions but protected from light. | As per ICH Q1B guidelines, to assess the impact of light exposure during manufacturing, storage, and administration.[4][17] |

Recommended Storage and Handling

Based on the anticipated physicochemical properties, the following storage and handling procedures are recommended to preserve the integrity of 2-N-methylpyridine-2,3-diamine dihydrochloride:

-

Temperature: Store in a cool, controlled environment (e.g., 15-25 °C) to minimize thermal degradation.

-

Humidity: The compound must be protected from moisture. Store in a tightly sealed container, preferably within a desiccator containing a suitable desiccant (e.g., silica gel).

-

Light: Protect from light by using amber glass vials or storing the container in a dark place.

-

Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace oxygen and prevent oxidative degradation.

Conclusion

The thermodynamic stability of 2-N-methylpyridine-2,3-diamine dihydrochloride is a critical parameter that must be thoroughly evaluated to support its potential use in pharmaceutical applications. While no direct stability data is currently available, a robust assessment can be performed by applying fundamental chemical principles and established analytical methodologies. A systematic investigation encompassing thermal analysis, hygroscopicity assessment, and comprehensive forced degradation studies will elucidate the compound's intrinsic stability, identify potential degradation products, and enable the development of a validated, stability-indicating analytical method. The insights gained from this work are indispensable for guiding formulation development, defining appropriate storage conditions, and ensuring the quality and safety of any resulting drug product.

References

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]

-

Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Available from: [Link]

-

Q-Lab. (n.d.). Understanding ICH Photostability Testing. Available from: [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]

-

U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

-

Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Available from: [Link]

-

Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. Available from: [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138. Available from: [Link]

-

ResearchGate. (2016). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Available from: [Link]

-

ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

-

Maini, R., et al. (2022). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. IRIS-AperTO. Available from: [Link]

-

DPT Laboratories. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Available from: [Link]

- Google Patents. (2013). SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.

-

ATSDR. (n.d.). Analytical Methods for Pyridine. Available from: [Link]

-

METTLER TOLEDO. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]

-

OSHA. (1991). Pyridine. Available from: [Link]

-

ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available from: [Link]

-

Balucani, N. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 10(11), 273. Available from: [Link]

-

Anisuzzaman, S. M., et al. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. Available from: [Link]

-

El-Gizawy, S. M., et al. (1988). Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC. Journal of Pharmaceutical and Biomedical Analysis, 6(4), 393-398. Available from: [Link]

-

Onwuzuligbo, C., & Onwuzuligbo, A. U. (2025). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials. GSC Biological and Pharmaceutical Sciences, 24(01), 209–218. Available from: [Link]

Sources

- 1. iris.unito.it [iris.unito.it]

- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. researchgate.net [researchgate.net]

- 11. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 16. certified-laboratories.com [certified-laboratories.com]

- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide to the pKa Values and Ionization States of Methylpyridine-Diamine Derivatives

Foreword: The Critical Role of Ionization in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn governs its solubility, permeability across biological membranes, and interaction with its target protein. For researchers and scientists engaged in the intricate process of drug design and optimization, a comprehensive grasp of pKa and ionization states is not merely academic—it is a cornerstone of rational drug development.

This guide provides an in-depth technical exploration of the pKa values and ionization states of a significant class of compounds: methylpyridine-diamine derivatives. These scaffolds are of considerable interest in medicinal chemistry due to their presence in a variety of biologically active molecules. By delving into the theoretical underpinnings, experimental methodologies for pKa determination, and the influence of structural modifications on ionization, this whitepaper aims to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate the complexities of these promising derivatives.

Theoretical Framework: Understanding Basicity in Methylpyridine-Diamine Derivatives

Methylpyridine-diamine derivatives are polybasic compounds, possessing multiple sites that can accept a proton. The primary protonation sites are the nitrogen atom of the pyridine ring and the nitrogen atoms of the diamine moiety. The basicity of each nitrogen atom, and thus its pKa value, is intricately influenced by the electronic effects of the substituents and their positions on the pyridine ring.

The pyridine nitrogen has a lone pair of electrons in an sp² hybrid orbital that is not involved in the aromatic sextet, making it available for protonation. The basicity of this nitrogen is modulated by the electronic properties of the substituents. Electron-donating groups (EDGs), such as methyl groups, increase the electron density on the pyridine ring through a positive inductive effect (+I), thereby enhancing the basicity of the ring nitrogen. Conversely, electron-withdrawing groups would decrease its basicity.

The amino groups of the diamine moiety are also basic. Their basicity is influenced by the nature of the diamine (aliphatic or aromatic), the substitution on the nitrogen atoms, and their attachment point to the pyridine ring. The interplay between the pyridine ring and the diamine substituent creates a complex electronic environment that determines the macroscopic and microscopic pKa values of the molecule. It is crucial to recognize that the protonation of one nitrogen atom will influence the basicity of the others through electrostatic and inductive effects.

The ionization state of a methylpyridine-diamine derivative at a specific pH can be predicted using the Henderson-Hasselbalch equation. For a basic site (B), the ratio of the protonated form (BH⁺) to the unprotonated form is given by:

pKa = pH + log([BH⁺]/[B])

Understanding which nitrogen atom is protonated at physiological pH (typically around 7.4) is critical for predicting a drug candidate's behavior in the body.

Comparative Analysis of pKa Values: Building from Simpler Analogs

While experimental pKa values for specific methylpyridine-diamine derivatives are not always readily available in the literature, a robust understanding of their ionization behavior can be built by analyzing the pKa values of simpler, related compounds. The following table summarizes the pKa values of pyridine and some of its key methyl and amino derivatives. These values serve as a foundational reference for predicting the pKa of more complex derivatives.

| Compound | Structure | pKa of Conjugate Acid | Rationale for Basicity |

| Pyridine | C₅H₅N | 5.25 | Reference compound. |

| 2-Methylpyridine (α-Picoline) | CH₃C₅H₄N | 5.94[1] | The electron-donating methyl group at the 2-position increases the basicity of the ring nitrogen through an inductive effect.[2] |

| 3-Methylpyridine (β-Picoline) | CH₃C₅H₄N | 5.68[3] | The methyl group at the 3-position has a weaker inductive effect on the ring nitrogen compared to the 2- or 4-position. |

| 4-Methylpyridine (γ-Picoline) | CH₃C₅H₄N | 6.02[3] | The methyl group at the 4-position effectively increases electron density at the nitrogen through induction, enhancing basicity.[2] |

| 2-Aminopyridine | C₅H₆N₂ | 6.86[4][5] | The amino group at the 2-position increases basicity through a combination of resonance and inductive effects. |

| 3-Aminopyridine | C₅H₆N₂ | 6.04[6] | The amino group at the 3-position has a less pronounced effect on the ring nitrogen's basicity compared to the 2- and 4-positions. |

| 4-Aminopyridine | C₅H₆N₂ | 9.17[5] | The strong electron-donating resonance effect of the 4-amino group significantly increases the basicity of the pyridine nitrogen. |

| 2,6-Dimethylpyridine (2,6-Lutidine) | (CH₃)₂C₅H₃N | 6.7[7] | The two electron-donating methyl groups increase the basicity of the ring nitrogen.[7] |

Key Insights from the Data:

-

Methyl Substitution: The position of the methyl group significantly influences the basicity of the pyridine ring. The effect is most pronounced at the 2- and 4-positions.

-

Amino Substitution: The amino group is a powerful electron-donating group, especially at the 2- and 4-positions, leading to a substantial increase in the pKa of the pyridine nitrogen.

-

Predicting Trends: Based on these trends, it can be inferred that a methylpyridine-diamine derivative will have multiple pKa values. The pyridine nitrogen's pKa will be elevated due to the presence of both methyl and amino substituents. The pKa values of the diamine moiety will depend on its specific structure and point of attachment.

Experimental Determination of pKa Values: Protocols and Best Practices

Accurate experimental determination of pKa values is crucial for validating computational predictions and for obtaining reliable data for ADME modeling. The two most common and robust methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classic method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH as a function of the titrant volume. For a polybasic compound like a methylpyridine-diamine derivative, the titration curve will exhibit multiple inflection points, each corresponding to a pKa value.

Experimental Protocol: Potentiometric Titration of a Methylpyridine-Diamine Derivative

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).

-

Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).

-

Accurately weigh and dissolve the methylpyridine-diamine derivative in deionized water to a known concentration (e.g., 0.01 M). If solubility is an issue, a co-solvent like methanol or DMSO can be used, but it's important to note that this will affect the pKa value.[3]

-

Prepare a blank solution containing the same solvent/co-solvent mixture.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the temperature of the experiment.

-

-

Titration Procedure:

-

Place a known volume of the sample solution into a thermostatted titration vessel.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution at a constant rate.

-

Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past all expected equivalence points.

-

Perform a blank titration with the solvent/co-solvent mixture to correct for any acidic or basic impurities.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. The equivalence points are identified as the points of steepest slope on the titration curve, which can be more accurately determined from the first or second derivative of the curve. For a diprotic base, the first pKa (pKa1) is the pH at the first half-equivalence point, and the second pKa (pKa2) is the pH at the second half-equivalence point.

-

Causality Behind Experimental Choices:

-

Standardized Solutions: The use of accurately standardized titrants is fundamental to the precision of the pKa determination.

-

Thermostatted Vessel: pKa values are temperature-dependent. Maintaining a constant temperature ensures the reliability and reproducibility of the results.

-

Blank Titration: This is a critical step to ensure that the observed pH changes are solely due to the analyte and not the solvent system.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near the ionizable center, leading to a change in the UV-Vis absorption spectrum upon protonation. It requires a much smaller amount of sample compared to potentiometric titration.[8]

Experimental Protocol: Spectrophotometric pKa Determination

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa(s). A constant ionic strength should be maintained across all buffers.

-

-

Preparation of Sample Solutions:

-

Prepare a concentrated stock solution of the methylpyridine-diamine derivative in a suitable solvent (e.g., DMSO).

-

Prepare a series of solutions by adding a small, constant volume of the stock solution to each of the buffer solutions. The final concentration of the compound should be such that the absorbance falls within the linear range of the spectrophotometer.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum (e.g., from 200 to 400 nm) of each buffered sample solution against its corresponding buffer blank.

-

Identify the wavelength(s) of maximum absorbance difference between the fully protonated and deprotonated species.

-

-

Data Analysis:

-

Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa value is the pH at the inflection point of the sigmoidal curve. This can be determined by fitting the data to the appropriate equation or by finding the pH at the midpoint of the absorbance change. For a polyprotic species, multiple sigmoidal transitions may be observed.

-

Self-Validation System:

-

The consistency of the isosbestic point(s) across the spectra at different pH values provides a self-validating check for a simple two-component equilibrium.

-

Determining the pKa at multiple wavelengths and obtaining consistent results enhances the trustworthiness of the measurement.

Computational pKa Prediction: An In Silico Approach

In modern drug discovery, computational methods for pKa prediction have become invaluable tools for rapidly screening large libraries of virtual compounds and for gaining mechanistic insights into ionization processes.[9][10] These methods can be broadly categorized into empirical, quantum mechanical (QM), and hybrid QM/machine learning approaches.

Workflow for Computational pKa Prediction:

Caption: A generalized workflow for the computational prediction of pKa values.

Expertise in Method Selection:

-

Empirical Methods: These are very fast and rely on databases of experimental pKa values and fragmentation schemes.[10] They are excellent for rapid screening of large compound libraries but may be less accurate for novel scaffolds not well-represented in the training data.

-

Quantum Mechanical (QM) Methods: QM methods, particularly those based on density functional theory (DFT) combined with a continuum solvation model, can provide high accuracy.[11] They explicitly calculate the free energy change of the protonation/deprotonation reaction. These methods are computationally more intensive but offer deeper mechanistic insights.

-

Hybrid QM/Machine Learning: These emerging methods combine the speed of machine learning with the accuracy of QM calculations to offer a balance of speed and precision.[12]

Trustworthiness of Predictions:

The reliability of computational pKa predictions should always be assessed by validating the chosen method against a set of known compounds that are structurally related to the target molecules. It is also good practice to use multiple prediction methods and compare the results.

Ionization States and Species Distribution

The pKa values of a methylpyridine-diamine derivative determine the distribution of its different ionic species as a function of pH. For a compound with two basic sites (B1 and B2), there will be three possible species: the neutral form (B1B2), the monoprotonated forms (B1H⁺B2 and B1B2H⁺), and the diprotonated form (B1H⁺B2H⁺).

The following diagram illustrates the protonation equilibrium for a generic methylpyridine-diamine.

Caption: Protonation equilibria for a dibasic methylpyridine-diamine derivative.

The distribution of these species at a given pH can be calculated using the macroscopic pKa values. A species distribution diagram, plotting the percentage of each species as a function of pH, provides a clear visual representation of the ionization state across the physiological pH range.

Conclusion: A Data-Driven Approach to Drug Design

The pKa values and ionization states of methylpyridine-diamine derivatives are fundamental parameters that profoundly impact their pharmacokinetic and pharmacodynamic properties. This guide has provided a comprehensive overview of the theoretical principles governing their basicity, detailed experimental protocols for accurate pKa determination, and a summary of computational approaches for in silico prediction.

As a Senior Application Scientist, I emphasize the necessity of a multi-faceted approach. Initial computational predictions can guide the synthesis and prioritization of compounds, while rigorous experimental determination provides the definitive data required for lead optimization and preclinical development. By integrating these methodologies, researchers can make more informed, data-driven decisions, ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.

References

-

PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved February 27, 2026, from [Link]

-

Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved February 27, 2026, from [Link]

-

Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]

-

Jensen, J. H. (2017). Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods. The Journal of Physical Chemistry A, 121(3), 712-723. [Link]

-

Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Retrieved February 27, 2026, from [Link]

-

Roca, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1548-1559. [Link]

-

Wikipedia. (n.d.). 2-Methylpyridine. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Lutidine. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

Tomsho, J. W., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 330-334. [Link]

-

Yildiz, I., et al. (2005). Acidity Study on 3-Substituted Pyridines. Molecules, 10(11), 1359-1372. [Link]

-

LookChem. (n.d.). Cas 108-48-5,2,6-Lutidine. Retrieved February 27, 2026, from [Link]

-

Brainly. (2023, October 20). Why is 2-methylpyridine a weaker base than pyridine?. Retrieved February 27, 2026, from [Link]

-

Ovid. (n.d.). Spectrophotometric pKa determination of ionizable... : Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 27, 2026, from [Link]

-

Atalay, T., et al. (2014). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of Solution Chemistry, 43(6), 1149-1161. [Link]

-

R Discovery. (2000, April 14). Computation of the influence of chemical substitution on the p K a of pyridine using semiempirical and ab initio methods. Retrieved February 27, 2026, from [Link]

-

EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved February 27, 2026, from [Link]

-

Shandong Kunda Biotechnology Co Ltd. (n.d.). 2,6-Lutidine. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2025, August 10). Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. Retrieved February 27, 2026, from [Link]

-

T3DB. (2009, May 8). 4-Aminopyridine (T3D2553). Retrieved February 27, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 27, 2026, from [Link]

-

Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. r/chemistry. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2025, August 6). Determination of the pK a values of some pyridine derivatives by computational methods. Retrieved February 27, 2026, from [Link]

-

Chemistry Stack Exchange. (2016, October 27). Basicity of substituted pyridines. Retrieved February 27, 2026, from [Link]

-

Forschungszentrum Jülich. (n.d.). Simulations and potentiometric titrations enable reliable determination of effective pKa values of various polyzwitterions. Retrieved February 27, 2026, from [Link]

-

Semantic Scholar. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved February 27, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Methylpyridine (FDB004399). Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the.... Retrieved February 27, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Theoretical pKa calculations of substituted pyridines. Retrieved February 27, 2026, from [Link]

-

Cero, A., & Markham, J. J. (1951). STUDIES ON PYRIDINES: I. THE BASICITY OF PYRIDINE BASES. Journal of the American Chemical Society, 73(12), 5871-5872. [Link]

-

PubMed. (2006, November 20). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved February 27, 2026, from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

-

PHYWE. (n.d.). Titration of a polyprotic acid with a strong base with Cobra4. Retrieved February 27, 2026, from [Link]

-

Pion Inc. (n.d.). Multiwavelength Spectrophotometric Determination. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Pyridine pK a (THF) changes caused by substituent effects. Retrieved February 27, 2026, from [Link]

-

Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Retrieved February 27, 2026, from [Link]

-

Scribd. (n.d.). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Retrieved February 27, 2026, from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. optibrium.com [optibrium.com]

- 3. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 3,4-Diaminopyridine for synthesis 54-96-6 [sigmaaldrich.com]

- 6. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]

- 7. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]

Solubility Profile of 2-N-Methylpyridine-2,3-diamine Dihydrochloride: A Physicochemical and Methodological Analysis

An In-depth Technical Guide for Researchers

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that dictates its handling, formulation, and bioavailability. This technical guide provides a comprehensive analysis of the expected solubility profile of 2-N-methylpyridine-2,3-diamine dihydrochloride. Rather than merely presenting data, we delve into the underlying chemical principles governing its solubility in aqueous and organic media. We provide a detailed, field-proven experimental protocol for accurately determining thermodynamic solubility via the equilibrium shake-flask method, explaining the causality behind each procedural step. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and a practical framework for evaluating the solubility of polar, salt-form compounds.

Introduction and Strategic Importance

2-N-methylpyridine-2,3-diamine is a heterocyclic amine used as a building block in the synthesis of various molecules, including imidazopyridines with potential therapeutic activity.[1] For practical application in both synthetic chemistry and pharmaceutical development, the compound is often prepared and handled as a dihydrochloride salt. This salt form is chosen deliberately to enhance stability and, most critically, to improve aqueous solubility.

Understanding the solubility of 2-N-methylpyridine-2,3-diamine dihydrochloride is paramount for several reasons:

-

Reaction Chemistry: In synthesis, the choice of solvent is dictated by the solubility of all reactants. Poor solubility can lead to slow reaction kinetics and incomplete conversions.

-

Purification: Crystallization, a primary method for purification, is entirely dependent on the differential solubility of the compound in various solvents at different temperatures.

-

Pharmaceutical Formulation: For drug development, aqueous solubility is a key determinant of the biopharmaceutical classification system (BCS).[2] A highly soluble compound is more likely to exhibit good oral absorption, simplifying formulation design.[2]

-

Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC requires knowledge of suitable solvents that can fully dissolve the analyte.

This guide will first explore the theoretical underpinnings of this compound's solubility based on its molecular structure and then provide a rigorous, step-by-step protocol for its empirical determination.

Physicochemical Profile and Solubility Prediction

The solubility of a molecule is governed by its polarity, size, and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a foundational concept in predicting solubility.[3]

Analysis of the Core Moiety: 2-N-Methylpyridine-2,3-diamine

The parent molecule, the free base, possesses several key features that influence its solubility:

-

Polarity: The pyridine ring and two amine groups introduce significant polarity and the capacity for hydrogen bonding.

-

Hydrogen Bonding: It has two hydrogen bond donor sites (the N-H groups) and three potential hydrogen bond acceptor sites (the three nitrogen atoms).[1]

-

pKa: The predicted pKa is approximately 7.04, indicating it is a weak base.[1][4]

These characteristics suggest that the free base itself would have moderate solubility in polar solvents.

The Impact of the Dihydrochloride Salt Form

The conversion to a dihydrochloride salt dramatically alters the solubility profile. The protonation of two of the basic nitrogen atoms creates a charged, ionic species. This has two major consequences:

-

Vastly Increased Aqueous Solubility: As an ionic salt, 2-N-methylpyridine-2,3-diamine dihydrochloride is expected to be highly soluble in water.[5] The strong ion-dipole interactions between the charged compound and polar water molecules are energetically favorable, overcoming the crystal lattice energy of the solid.

-

Decreased Solubility in Nonpolar Solvents: The introduction of ionic character makes the compound highly incompatible with nonpolar (lipophilic) organic solvents like hexane, toluene, or diethyl ether. It will have very limited to negligible solubility in such media.

Predictive Solubility Summary

Based on these principles, we can predict a general solubility profile, which must be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic, Aqueous | High | Dihydrochloride salt form leads to strong ion-dipole interactions. |

| Methanol | Polar Protic | High to Moderate | Capable of hydrogen bonding and solvating ionic species. |

| Ethanol | Polar Protic | Moderate | Less polar than methanol, but still effective for polar compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | High polarity effectively solvates salts. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Polar, but generally less effective at dissolving ionic salts than protic solvents or DMSO.[3] |

| Dichloromethane (DCM) | Nonpolar | Very Low / Insoluble | Insufficient polarity to overcome the crystal lattice energy of the salt. |

| Toluene | Nonpolar (Aromatic) | Very Low / Insoluble | Lipophilic nature is incompatible with the ionic solute. |

| Hexane | Nonpolar (Aliphatic) | Insoluble | Highly nonpolar; no favorable intermolecular interactions. |

Gold-Standard Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To move from prediction to quantitative data, a rigorous experimental method is required. The shake-flask method is the universally recognized gold-standard for determining thermodynamic equilibrium solubility.[3][6][7] It is recommended by regulatory bodies and is a cornerstone of the IUPAC-NIST Solubility Data Series.[7][8][9] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality-Driven Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method. Each stage is designed to control variables and ensure the final measurement is accurate and reproducible.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, with controls and checks to ensure data integrity.

Materials:

-

2-N-methylpyridine-2,3-diamine dihydrochloride (verify solid-state form, e.g., by XRPD, if polymorphism is suspected).[2]

-

Selected solvents (HPLC grade or higher).

-

2-4 mL glass vials with PTFE-lined screw caps.

-

Calibrated analytical balance.

-

Calibrated positive displacement pipettes.

-

Shaking incubator or orbital shaker with temperature control.[10]

-

Benchtop centrifuge.

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE).[3]

-

Validated HPLC-UV system.

Procedure:

-

Preparation of Slurries:

-

Add an excess of the solid compound to a tared glass vial. "Excess" means enough solid will visibly remain at the end of the experiment. A starting point is ~10-20 mg for a 1 mL solvent volume.

-

Record the exact mass of the solid added.

-

Carefully add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

Prepare each solvent condition in triplicate to assess variability.[7]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C for standard solubility, or 37.0 ± 0.5 °C for biopharmaceutical relevance).[2][10]

-

Agitate the slurries at a consistent rate (e.g., 250 rpm) for a sufficient duration to reach equilibrium. A period of 48 to 72 hours is standard for many pharmaceutical compounds.[2][3]

-

Expert Insight: It is crucial to experimentally confirm the time to equilibrium. This can be done in a preliminary experiment by sampling at various time points (e.g., 4, 8, 24, 48, 72 hours) until the measured concentration plateaus.[7]

-

-

Sample Separation (Critical Step):

-

After equilibration, allow the vials to stand briefly at the incubation temperature to let larger particles settle.

-

Centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to create a compact pellet of the excess, undissolved solid.[2][3]

-

Expert Insight: This step minimizes the risk of filter clogging and prevents further dissolution of fine particles during sampling.

-

Immediately after centrifugation, carefully draw the clear supernatant into a syringe.

-

Attach a 0.22 µm PTFE syringe filter and discard the first few drops to saturate any potential binding sites on the filter membrane.

-

Filter the remaining supernatant into a clean, labeled analysis vial. This filtrate is the saturated solution.

-

-

Analysis and Quantification:

-

Accurately dilute the filtrate with a suitable mobile phase to bring its concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a pre-validated, stability-indicating HPLC-UV method.

-

Calculate the concentration against a multi-point calibration curve prepared from a known stock solution.

-

-

Data Reporting:

-

Report the solubility as the average of the triplicate measurements ± standard deviation.

-

Units should be clearly stated, typically as mg/mL or mol/L.[11]

-

Always specify the temperature at which the measurement was made.

-

Conclusion

The dihydrochloride salt form of 2-N-methylpyridine-2,3-diamine is predicted to be a highly polar, ionic compound. Consequently, it is expected to exhibit high solubility in water and polar protic solvents, with progressively lower solubility in polar aprotic and nonpolar organic solvents. While theoretical principles provide a strong directional forecast, they are no substitute for empirical data. The shake-flask equilibrium method remains the definitive standard for generating reliable and reproducible solubility data.[6][7] Adherence to a rigorous, well-controlled protocol, as detailed in this guide, is essential for producing high-quality data that can confidently inform decisions in chemical synthesis, process development, and pharmaceutical formulation.

References

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO. Retrieved from [Link]

-

AIP Publishing. (2010, June 1). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. International Union of Pure and Applied Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). Retrieved from [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Gamsjäger, H., et al. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Journal of Physical and Chemical Reference Data, 39, 023101. Retrieved from [Link]

-

LookChem. (n.d.). N2-Methylpyridine-2,3-diamine. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). N2-Methylpyridine-2,3-diamine. Retrieved from [Link]

Sources

- 1. N2-Methylpyridine-2,3-diamine|lookchem [lookchem.com]

- 2. raytor.com [raytor.com]

- 3. benchchem.com [benchchem.com]

- 4. N2-Methylpyridine-2,3-diamine [acrospharmatech.com]

- 5. CAS 83732-72-3: 2-Methylamino-3-amino-6-methoxypyridine di… [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. iupac.org [iupac.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.aip.org [pubs.aip.org]

Electronic Properties and Reactivity of N-Methylated Pyridine Diamines: A Technical Guide for Advanced Catalysis and Drug Design

Executive Summary & Scientific Rationale

As a Senior Application Scientist, I frequently navigate the intricate balance between electronic activation and steric control in molecular design. N-methylated pyridine diamines—specifically derivatives like N,N'-dimethyl-2,6-diaminopyridine—represent a privileged scaffold in both transition-metal catalysis and medicinal chemistry.

Unlike their unsubstituted primary amine counterparts, N-methylated variants offer a highly tunable electronic environment. The introduction of the methyl group serves a dual purpose: it acts as an electron-donating group via inductive (+I) effects, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy, and it introduces precise steric bulk that dictates molecular conformation. This technical whitepaper explores the causality behind their electronic properties, their reactivity profiles, and provides self-validating experimental protocols for their application in pincer-ligand synthesis and drug development.

Molecular Orbital Dynamics and Electronic Tuning

The reactivity of a heterocyclic system is fundamentally governed by its frontier molecular orbitals. In the case of pyridine diamines, the lone pairs on the exocyclic nitrogens conjugate with the

When we introduce an N-methyl group, the +I effect increases the electron density on the exocyclic nitrogen, which in turn enhances the electron donation into the pyridine core. This raises the HOMO energy level, narrowing the HOMO-LUMO gap and making the molecule significantly more nucleophilic and susceptible to electrophilic attack or metal coordination. As demonstrated in computational assessments of reactivity , narrowing this energy gap directly correlates with increased kinetic instability and higher reactivity in condensation and substitution pathways.

Furthermore, N-methylation eliminates a Hydrogen Bond Donor (HBD). In drug development, reducing HBD count is a proven strategy to increase lipophilicity (LogP) and enhance Blood-Brain Barrier (BBB) permeability.

Quantitative Data: Comparative Electronic Properties

The following table summarizes the calculated electronic and physicochemical shifts observed upon sequential amination and N-methylation of the pyridine core.

| Compound | pKa (Conjugate Acid) | HOMO Energy (eV) | LUMO Energy (eV) | H-Bond Donors | Primary Reactivity Mode |

| Pyridine | ~5.2 | -9.70 | -0.80 | 0 | Weak |

| 2,6-Diaminopyridine | ~6.8 | -8.05 | -0.55 | 4 | Strong |

| N,N'-Dimethyl-2,6-diaminopyridine | ~7.5 | -7.62 | -0.48 | 2 | Enhanced |

Table 1: Representative frontier orbital energies and physicochemical properties demonstrating the impact of N-methylation on the pyridine scaffold.

Reactivity Profiles & Mechanistic Pathways

The reactivity of N-methylated pyridine diamines is characterized by two primary pathways: Electrophilic Aromatic Substitution (EAS) and Transition Metal Coordination .

Electrophilic Aromatic Substitution (EAS)

Because the HOMO is heavily localized on the C3 and C5 positions of the pyridine ring (due to the strong ortho/para-directing nature of the amino groups), these positions are highly activated. Halogenation or nitration occurs rapidly at these sites, often requiring mild conditions to prevent over-reaction.

Coordination Chemistry: PNP Pincer Ligands

In organometallic chemistry, N-methylated pyridine diamines are the backbone of PNP pincer ligands. The N-methyl group is not merely a structural placeholder; it plays a critical mechanistic role. During the metalation of Iron(II) complexes, an unsubstituted amine (NH spacer) can undergo unwanted deprotonation, leading to a dearomatized complex. The N-methyl group prevents this dearomatization, stabilizing the catalyst for applications like ketone hydrogenation . Additionally, the steric bulk of the methyl group directs the coordination geometry (favoring

Fig 1: Logical pathway illustrating how N-methylation dictates electronic and steric reactivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the causality behind the experimental choice and a specific analytical validation checkpoint.

Protocol 1: Synthesis of N,N'-Dimethyl-2,6-diaminopyridine via Buchwald-Hartwig Amination

Objective: Synthesize the N-methylated scaffold from 2,6-dibromopyridine.

-

Preparation: In a nitrogen-filled glovebox, combine 2,6-dibromopyridine (1.0 equiv), methylamine hydrochloride (2.5 equiv),

(0.02 equiv), BINAP (0.04 equiv), and-

Causality:

is a strong base required not only to neutralize the hydrochloride salt but to deprotonate the intermediate amine, facilitating the reductive elimination step of the catalytic cycle.

-

-

Reaction: Seal the vessel and heat at 110°C for 12 hours.

-

Causality: High thermal energy is required to overcome the activation barrier of the second oxidative addition into the electron-rich mono-aminated pyridine intermediate.

-

-

Workup: Cool to room temperature, filter through Celite to remove Pd black, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH).

-

Self-Validation Checkpoint: Analyze via

NMR (

Protocol 2: Synthesis of Fe(II) PNP Pincer Complex

Objective: Coordinate the N-methylated diamine to an Iron(II) center for catalysis .

-

Phosphination: React N,N'-dimethyl-2,6-diaminopyridine with chlorodiisopropylphosphine (

) in the presence of triethylamine at -78°C in THF. Warm to room temperature.-

Causality: The low temperature prevents poly-phosphination and controls the highly exothermic nucleophilic attack of the amine onto the electrophilic phosphorus.

-

-

Metalation: In a strictly anaerobic glovebox, add the resulting PNP ligand (1.0 equiv) to a suspension of anhydrous

(1.0 equiv) in THF. Stir for 12 hours at room temperature.-

Causality: Iron(II) centers in electron-rich ligand environments are exquisitely sensitive to oxidation to Iron(III). Strict anaerobic conditions prevent catalyst degradation.

-

-

Self-Validation Checkpoint: Analyze the isolated complex via

NMR. A sharp singlet around ~164.0 ppm confirms the formation of a symmetrical

Fig 2: Experimental workflow for the synthesis and coordination of N-methylated PNP pincer ligands.

Conclusion

The transition from primary pyridine diamines to their N-methylated counterparts is a masterclass in rational molecular design. By understanding the causality between inductive electron donation, HOMO/LUMO gap narrowing, and steric shielding, researchers can leverage these scaffolds to stabilize highly active transition metal catalysts or tune the pharmacokinetic properties of advanced drug candidates. The self-validating protocols provided herein ensure that these sensitive, electron-rich systems can be synthesized and deployed with high fidelity.

References

-

WuXi AppTec Biology. Assessing Reactivity with LUMO and HOMO Energy Gap.[Link]

-

Organometallics. Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism.[Link]

-

Dalton Transactions (RSC). Iron(II)

- and

Methodological & Application

Protocol for synthesizing benzimidazoles using 2-N-methylpyridine-2,3-diamine dihydrochloride

This Application Note and Protocol guide is designed for researchers and drug discovery scientists focusing on the synthesis of 3-methyl-3H-imidazo[4,5-b]pyridines . While chemically distinct, these scaffolds are critical 4-azabenzimidazole bioisosteres , widely used to improve the solubility and metabolic stability of benzimidazole-based drugs.[1]

Precursor: 2-N-methylpyridine-2,3-diamine dihydrochloride Target Scaffold: 3-Methyl-3H-imidazo[4,5-b]pyridine (4-Azabenzimidazole)[1]

Introduction & Strategic Rationale

The imidazo[4,5-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core in kinase inhibitors, GPCR ligands, and antiviral agents. Replacing a benzene ring (in benzimidazoles) with a pyridine ring (to form azabenzimidazoles) lowers lipophilicity (LogP) and introduces a new hydrogen-bond acceptor (N4), often improving pharmacokinetic profiles.

This guide addresses the specific challenge of using 2-N-methylpyridine-2,3-diamine dihydrochloride . Unlike neutral diamines, this precursor is a hygroscopic salt requiring careful in situ neutralization to prevent side reactions and ensure regioselective cyclization.

Key Mechanistic Insight: Regioselectivity

The starting material possesses a secondary amine at position 2 (

-

Product: 3-methyl-3H-imidazo[4,5-b]pyridine.[1]

-

Numbering Note: In the fused system, the nitrogen adjacent to the bridgehead and the pyridine nitrogen is designated N3.

Critical Material Attributes

| Component | Specification | Critical Handling Note |

| Precursor | 2-N-methylpyridine-2,3-diamine[1] · 2HCl | Hygroscopic. Store in desiccator. Weigh quickly. Requires 2.0-2.2 equiv. of base for neutralization.[1] |

| Oxidant | Sodium Metabisulfite (Na₂S₂O₅) | Used in Method A. Acts as a mild oxidant and adduct stabilizer. Fresh reagent is critical.[1] |

| Coupling Agent | T3P (Propylphosphonic anhydride) | Used in Method B. 50% solution in EtOAc/DMF. Moisture sensitive.[1] |

| Solvent | DMSO (Method A) / DMF (Method B) | Must be anhydrous (water < 0.1%) to prevent hydrolysis of intermediates. |

Experimental Protocols

Method A: Oxidative Cyclization with Aldehydes (The "Metabisulfite" Route)

Best for: Creating 2-aryl or 2-alkyl substituted scaffolds from diverse aldehyde libraries.[1]

Mechanism: Schiff base formation

Reagents & Stoichiometry[1][2][3]

-

Diamine Salt (1.0 equiv): 1.0 mmol (196 mg)

-

Aldehyde (1.0 - 1.1 equiv): 1.0 mmol[1]

-

Na₂S₂O₅ (1.2 equiv): 1.2 mmol (228 mg)

-

Base (Et₃N or DIPEA): 2.5 equiv (to neutralize 2HCl + catalyze)

-

Solvent: DMSO (3-5 mL)

Step-by-Step Protocol

-

Neutralization: In a 20 mL scintillation vial or round-bottom flask, suspend the 2-N-methylpyridine-2,3-diamine dihydrochloride in DMSO. Add Et₃N dropwise.[1] Stir at Room Temperature (RT) for 10 minutes until the solution clears (salt dissolution).

-

Addition: Add the Aldehyde followed immediately by Na₂S₂O₅ .[1]

-

Reaction: Seal the vessel and heat to 100 °C for 4–6 hours.

-

Monitoring: Check LCMS for the disappearance of the imine intermediate (

).

-

-

Workup (Precipitation):

-

Cool the mixture to RT.

-

Pour the DMSO solution slowly into ice-cold water (30 mL) with vigorous stirring.

-

The product usually precipitates as a beige/white solid.

-

If oil forms:[1] Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM:MeOH 95:5).

Method B: Condensation with Carboxylic Acids (T3P Mediated)

Best for: Acids that are unstable to oxidation or when aldehydes are unavailable. High yield, mild conditions.[4][5]

Reagents & Stoichiometry[1][2][3]

-

Diamine Salt (1.0 equiv): 1.0 mmol[3]

-

Carboxylic Acid (1.1 equiv): 1.1 mmol

-

T3P (50% in EtOAc) (2.0 equiv): 2.0 mmol

-

Base (DIPEA): 4.0 equiv (Needs excess for T3P activation and salt neutralization)

-

Solvent: EtOAc or DMF (if solubility is low)

Step-by-Step Protocol

-

Activation: In a reaction vessel, dissolve Carboxylic Acid and DIPEA (2 equiv) in EtOAc/DMF. Stir for 5 min.

-

Coupling: Add T3P solution . Stir for 10 mins at RT to form the active ester.

-

Amine Addition: Add 2-N-methylpyridine-2,3-diamine dihydrochloride and the remaining DIPEA (2 equiv).

-

Cyclization:

-

Stage 1 (Amide formation): Stir at RT for 1-2 hours. Monitor for amide intermediate.[1][6]

-

Stage 2 (Ring Closure): Heat the mixture to 80 °C (or reflux if EtOAc) for 4–12 hours. Acid-catalyzed dehydration closes the ring.[1]

-

Tip: If cyclization is slow, add catalytic acetic acid (0.5 mL) and increase temp to 100 °C (requires DMF/Toluene).

-

-

Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (2x) to remove T3P byproducts, then Brine. Dry and concentrate.

Visualization of Workflows

Reaction Mechanism & Logic Flow

The following diagram illustrates the oxidative cyclization pathway (Method A), highlighting the critical role of the N-methyl group in regiochemistry.

Caption: Logical flow from salt neutralization to regioselective oxidative cyclization.

Quality Control & Troubleshooting

Analytical Validation (NMR)

The 3-methyl group provides a distinct diagnostic handle in ¹H NMR.[1]

-

¹H NMR (DMSO-d₆): Look for a sharp singlet corresponding to the N-CH₃ group.[1]

-

¹³C NMR: The N-CH₃ carbon typically appears around 30-32 ppm .[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete neutralization of 2HCl salt. | Ensure >2.2 equiv of base is used initially. Verify pH > 8 before heating. |

| Sticky Gum/Oil | Product is protonated or trapped in DMSO.[1] | Pour reaction mixture into saturated NaHCO₃ solution instead of water to ensure free base precipitation. |

| Incomplete Cyclization | Reaction stopped at imine/amide stage.[1] | Increase temperature to 110°C. For Method B, add catalytic p-TsOH or AcOH.[1] |

| Regioisomer Mix | N/A (Structurally impossible with this precursor). | If multiple spots appear, check for aldehyde side-reactions (e.g., Cannizzaro) or diamine degradation. |

References

-

Dubina, T. F., et al. (2024).[8] Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks. Chemistry of Heterocyclic Compounds.

-

Shelke, R. N., et al. (2017).[5] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.[5]

-

Starčević, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI Molecules.

-

Bavetsias, V., et al. (2013). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry.

Sources

- 1. lookchem.com [lookchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]

- 4. Benzimidazole synthesis [organic-chemistry.org]

- 5. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]

- 6. jchemrev.com [jchemrev.com]

- 7. mdpi.com [mdpi.com]

- 8. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

Step-by-step condensation reaction of 2-N-methylpyridine-2,3-diamine with aldehydes

Executive Summary & Application Scope

This technical note details the synthesis of 3-methyl-2-substituted-3H-imidazo[4,5-b]pyridines via the condensation of N2-methylpyridine-2,3-diamine with various aldehydes.

Significance in Drug Discovery: The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a purine bioisostere. It is a core pharmacophore in:

-

Kinase Inhibitors: Targeting BTK, Aurora A, and CDK pathways.

-

GPCR Modulators: Specifically Adenosine and GABAA receptor ligands.

-

Antineoplastics: Intercalating agents and topoisomerase inhibitors.

This protocol prioritizes the Sodium Metabisulfite (

Reaction Mechanism & Regiochemistry

Understanding the regioselectivity is critical for structural assignment. The reaction proceeds through a stepwise condensation-cyclization-oxidation pathway.

Mechanistic Pathway:

-